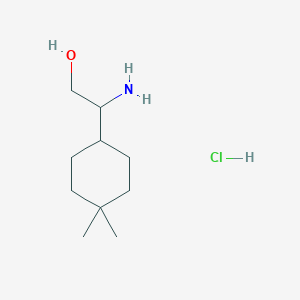

2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-olhydrochloride

Description

Properties

Molecular Formula |

C10H22ClNO |

|---|---|

Molecular Weight |

207.74 g/mol |

IUPAC Name |

2-amino-2-(4,4-dimethylcyclohexyl)ethanol;hydrochloride |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2)5-3-8(4-6-10)9(11)7-12;/h8-9,12H,3-7,11H2,1-2H3;1H |

InChI Key |

CCDWQNOSCPGKKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)C(CO)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride typically involves the reaction of 4,4-dimethylcyclohexanone with ethylamine, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include ketones, secondary amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, modulating the activity of various enzymes and proteins . The compound’s structure allows it to bind to active sites of enzymes, altering their function and leading to desired biochemical outcomes .

Comparison with Similar Compounds

Similar Compounds

2-(4,4-Dimethylcyclohexyl)ethan-1-amine Hydrochloride: This compound is structurally similar but lacks the hydroxyl group present in 2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride.

2-(4,4-Dimethylcyclohexyl)ethan-1-ol: This compound is similar but does not contain the amino group.

Uniqueness

2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride is unique due to its combination of amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity . This dual functionality makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride, commonly referred to as DMCHA (CAS: 2648944-91-4), is a compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C10H22ClNO

- Molar Mass : 207.74 g/mol

- Structural Formula :

DMCHA functions primarily as a selective agonist for certain neurotransmitter receptors. Its structure suggests potential interactions with the central nervous system (CNS), particularly in modulating neurotransmitter release and uptake. Research indicates that compounds with similar structures can influence dopaminergic and serotonergic pathways, which are crucial in mood regulation and cognitive function.

Pharmacological Effects

- CNS Stimulation : Preliminary studies suggest that DMCHA may exhibit stimulant properties, enhancing alertness and cognitive performance.

- Anxiolytic Effects : Some analogs have shown promise in reducing anxiety-like behaviors in animal models, indicating potential use in treating anxiety disorders.

- Neuroprotective Properties : There is emerging evidence that DMCHA may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative conditions.

Data Table: Summary of Biological Studies

Case Study 1: Anxiolytic Potential

In a study involving mice subjected to stress tests, DMCHA was administered to evaluate its anxiolytic effects. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Neuroprotection

A separate investigation assessed the neuroprotective capabilities of DMCHA in neuronal cultures exposed to oxidative stress. The compound significantly reduced cell death and maintained cellular integrity, highlighting its therapeutic potential for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.